molecular formula C15H13N3O2 B14290916 3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one CAS No. 112899-23-7

3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one

Cat. No.: B14290916
CAS No.: 112899-23-7
M. Wt: 267.28 g/mol
InChI Key: GDFRNUXSMRLBBM-UHFFFAOYSA-N
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Description

3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one is a heterocyclic compound that belongs to the quinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of quinoxalin-2(1H)-one with propyl bromide in the presence of a base to form the propoxy derivative . Another approach involves the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) to achieve selective alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted quinoxalines .

Scientific Research Applications

3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: A precursor in the synthesis of 3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one.

    Azepino[3,4-b]indoles:

Uniqueness

This compound is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

112899-23-7

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-propoxyazepino[4,3-b]quinoxalin-1-one

InChI

InChI=1S/C15H13N3O2/c1-2-9-20-13-8-7-12-14(15(19)18-13)17-11-6-4-3-5-10(11)16-12/h3-8H,2,9H2,1H3

InChI Key

GDFRNUXSMRLBBM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=O)C2=NC3=CC=CC=C3N=C2C=C1

Origin of Product

United States

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